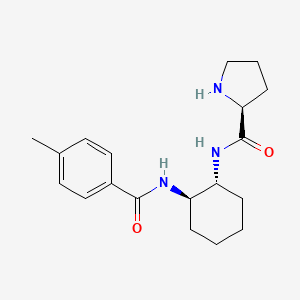

(S)-N-((1R,2R)-2-(4-Methylbenzamido)cyclohexyl)pyrrolidine-2-carboxamide

Description

(S)-N-((1R,2R)-2-(4-Methylbenzamido)cyclohexyl)pyrrolidine-2-carboxamide is a stereochemically complex molecule featuring:

- An (S)-configured pyrrolidine-2-carboxamide backbone.

- A (1R,2R)-cyclohexyl substituent with a 4-methylbenzamido group at the C2 position.

Properties

Molecular Formula |

C19H27N3O2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2S)-N-[(1R,2R)-2-[(4-methylbenzoyl)amino]cyclohexyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H27N3O2/c1-13-8-10-14(11-9-13)18(23)21-15-5-2-3-6-16(15)22-19(24)17-7-4-12-20-17/h8-11,15-17,20H,2-7,12H2,1H3,(H,21,23)(H,22,24)/t15-,16-,17+/m1/s1 |

InChI Key |

AMTBGVLLMVYMNP-ZACQAIPSSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N[C@@H]2CCCC[C@H]2NC(=O)[C@@H]3CCCN3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3CCCN3 |

Origin of Product |

United States |

Biological Activity

(S)-N-((1R,2R)-2-(4-Methylbenzamido)cyclohexyl)pyrrolidine-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its specific stereochemistry and functional groups, which contribute to its biological activity. The structural formula can be represented as follows:

Research indicates that this compound interacts with various biological targets, primarily focusing on receptors involved in metabolic and neurological pathways.

- Melanocortin Receptors : The compound has been studied for its agonistic effects on melanocortin receptors, particularly the subtype 4 receptor (MC4R). These receptors are crucial in regulating energy homeostasis and appetite control .

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. However, detailed mechanisms remain to be fully elucidated.

Biological Activity Data

| Biological Target | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| MC4R | Agonist | ~50000 | |

| Neurotransmitter Receptors | Modulation | Not specified |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Appetite Regulation : A study conducted on rodent models demonstrated that administration of this compound resulted in significant alterations in feeding behavior, suggesting its potential role as a therapeutic agent for obesity management through MC4R activation .

- Cognitive Function Assessment : In another investigation, the compound was assessed for its impact on cognitive functions in animal models. Results indicated improved performance in memory tasks, which may be attributed to its interaction with neurotransmitter systems .

- Pharmacokinetic Properties : Research has also focused on the pharmacokinetic profile of the compound, revealing an optimal absorption rate and metabolic stability that supports its potential use in therapeutic applications .

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds structurally related to (S)-N-((1R,2R)-2-(4-Methylbenzamido)cyclohexyl)pyrrolidine-2-carboxamide. For instance, derivatives of N-benzyl 2-amino acetamides have demonstrated potent anticonvulsant effects in animal models. These compounds showed efficacy in the maximal electroshock seizure tests, with some exhibiting lower effective doses than traditional anticonvulsants like phenobarbital .

2. Selective Androgen Receptor Modulation

this compound has been investigated for its potential as a selective androgen receptor modulator (SARM). SARMs are known for their tissue-selective anabolic and androgenic effects, making them candidates for treating conditions like muscle wasting and osteoporosis. The pharmacokinetics of related compounds indicate rapid absorption and moderate bioavailability, suggesting promising therapeutic profiles .

3. Sodium Channel Modulation

Research has indicated that certain analogs of this compound can modulate voltage-gated sodium channels. These compounds transition sodium channels to a slow-inactivated state, which is crucial for their anticonvulsant activity. This mechanism presents opportunities for developing new treatments for epilepsy and other neurological disorders .

Chemical Properties and Structure-Activity Relationship

The structure of this compound plays a vital role in its biological activity. The presence of the pyrrolidine ring and the specific stereochemistry contribute to its interaction with biological targets. Studies investigating the structure-activity relationship (SAR) of similar compounds have shown that modifications at specific sites can enhance or diminish activity, guiding future synthetic efforts to optimize efficacy .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of a series of N-benzyl 2-amino acetamides, including those structurally related to this compound. The results indicated that certain substitutions significantly increased anticonvulsant activity, with some derivatives achieving ED50 values lower than established drugs like phenytoin .

Case Study 2: Pharmacokinetics in Animal Models

Another investigation focused on the pharmacokinetics of SARMs related to this compound in rat models. The findings revealed that these compounds exhibited favorable absorption characteristics and moderate clearance rates, supporting their potential for clinical development as therapeutic agents .

Comparison with Similar Compounds

Structural and Stereochemical Features

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Stereochemical complexity (e.g., S/R configurations) is critical for distinguishing isomers, as seen in compounds 7d/7e, where NMR peaks resolve enantiomers .

Key Observations :

- High purity (98%) and identical Rf values for 7d/7e suggest similar polarity despite stereochemical differences, possibly due to co-elution under HPLC conditions.

- Quantitative yield for compound 2 highlights efficient deprotection strategies for cyclohexyl-pyrrolidine derivatives.

Physical and Spectroscopic Properties

Table 3: Physical Properties and Spectral Data

Key Observations :

- Substituents significantly impact melting points; e.g., bromophenyl (8d) increases rigidity (mp 179°C) compared to methoxyphenyl (8c, mp 152°C) .

- IR spectra consistently show N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches across analogs .

Conformational and Crystallographic Insights

- Crystal packing in involves intermolecular hydrogen bonds (O-H···O and N-H···O), forming a 3D framework—a feature likely shared by the target compound due to its amide-rich structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.